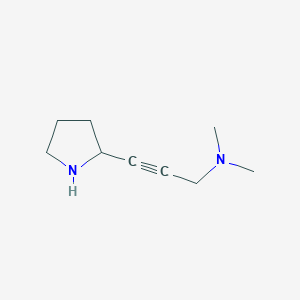
4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Descripción general
Descripción
4-(Hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one (HMMPP) is a synthetic organic compound with a wide range of applications in the scientific research and laboratory fields. It is a versatile molecule with a variety of practical and theoretical uses, making it a valuable tool for scientists and researchers. HMMPP has been found to possess unique biochemical and physiological effects, as well as a variety of potential applications in the lab.
Aplicaciones Científicas De Investigación
4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions and the development of new drugs. It has also been used in the synthesis of polymers materials and in the study of natural products. 4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one has also been used in the study of drug metabolism and in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs. It is thought to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. 4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is also believed to interact with other enzymes involved in drug metabolism, such as glucuronosyl transferase.
Biochemical and Physiological Effects
4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. 4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one has also been found to interact with other enzymes involved in drug metabolism, such as glucuronosyl transferase. In addition, 4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one has been found to have anti-inflammatory and anti-cancer effects, as well as anti-diabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one in laboratory experiments is its versatility. 4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one can be used in a variety of different experiments, including the study of enzyme-catalyzed reactions and the development of new drugs. It is also a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, 4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one can be toxic in high concentrations, so it is important to use it with caution.
Direcciones Futuras
4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one has a variety of potential future directions for research. One potential direction is the development of more efficient synthesis methods. Additionally, further research could be conducted into the biochemical and physiological effects of 4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one, as well as its potential applications in the development of new drugs. Additionally, research could be conducted into the potential toxicity of 4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one and its potential interactions with other drugs. Finally, research could be conducted into the potential use of 4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one as a drug delivery system.
Métodos De Síntesis
4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one can be synthesized using a variety of methods, including the reaction of 4-methoxybenzaldehyde and hydroxymethylpyrrolidine in the presence of a base catalyst such as sodium ethoxide. This reaction produces 4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one in a quantitative yield. Alternative methods of synthesis include the reaction of 4-methoxybenzaldehyde and hydroxymethylpyrrolidine in the presence of a Grignard reagent, and the reaction of 4-methoxybenzaldehyde and hydroxymethylpyrrolidine in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-4-2-10(3-5-11)13-7-9(8-14)6-12(13)15/h2-5,9,14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVUEIRYNHACCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213319 | |
| Record name | 4-(Hydroxymethyl)-1-(4-methoxyphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methoxyphenyl)- | |
CAS RN |
133747-98-5 | |
| Record name | 4-(Hydroxymethyl)-1-(4-methoxyphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133747-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)-1-(4-methoxyphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B6434580.png)


![N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6434608.png)
![1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6434618.png)
![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6434623.png)



![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)
![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)